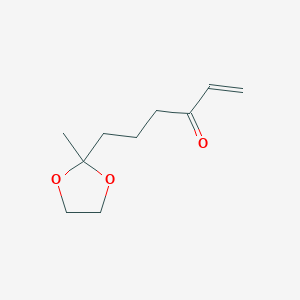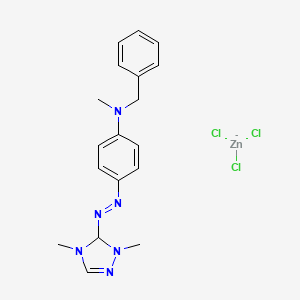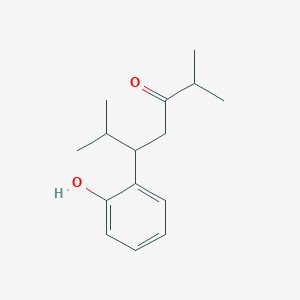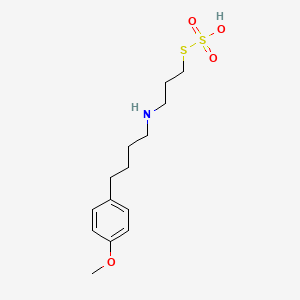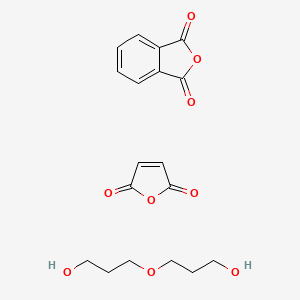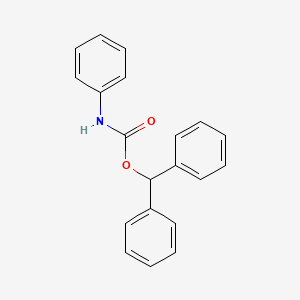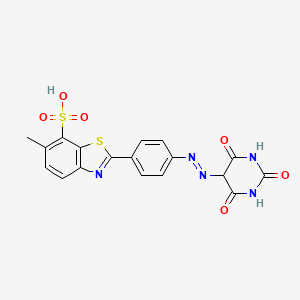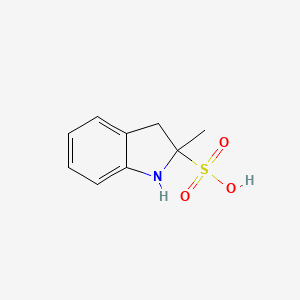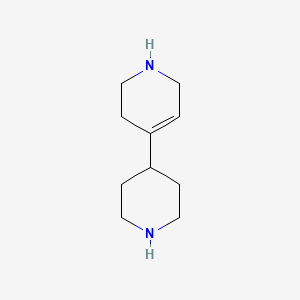
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridine using palladium or platinum catalysts at elevated temperatures and pressures .
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and controlled hydrogenation processes is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: It can be further reduced to fully saturated piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- involves its interaction with specific molecular targets. For instance, it can cross the blood-brain barrier and selectively target dopaminergic neurons, which is significant in the context of neurodegenerative diseases like Parkinson’s . The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .
類似化合物との比較
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine
Comparison: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine derivatives, it exhibits unique reactivity and potential therapeutic applications .
特性
CAS番号 |
50387-17-2 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC名 |
4-piperidin-4-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1,10-12H,2-8H2 |
InChIキー |
VLJPTOSWVGRETM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
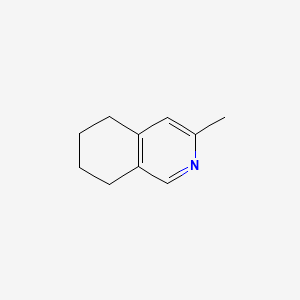
![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)

